Fucoxanthinol

Description

Properties

InChI |

InChI=1S/C40H56O5/c1-28(17-13-18-30(3)21-22-35-36(5,6)23-32(41)25-38(35,9)44)15-11-12-16-29(2)19-14-20-31(4)34(43)27-40-37(7,8)24-33(42)26-39(40,10)45-40/h11-21,32-33,41-42,44H,23-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+/t22?,32-,33-,38+,39+,40-/m0/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEPSBGUXWWWSI-FWFPOGQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C=C3[C@](C[C@H](CC3(C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347243 | |

| Record name | Fucoxanthinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7176-02-5 | |

| Record name | Fucoxanthinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007176025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fucoxanthinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fucoxanthin Biosynthesis in Marine Diatoms and its Conversion to Fucoxanthinol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Fucoxanthinol is not a direct product of a dedicated biosynthetic pathway within marine diatoms. It is a metabolite of fucoxanthin (B1674175), formed through deacetylation. This guide will therefore focus on the comprehensive biosynthesis of fucoxanthin in marine diatoms and its subsequent conversion to this compound, which primarily occurs in vivo in mammals after ingestion.

Introduction

Fucoxanthin is a major carotenoid pigment found in marine diatoms, contributing to their characteristic golden-brown color and playing a crucial role in their light-harvesting complex.[1][2] Beyond its physiological importance in diatoms, fucoxanthin and its primary metabolite, this compound, have garnered significant attention from the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and anti-obesity properties. This technical guide provides a detailed overview of the fucoxanthin biosynthesis pathway in marine diatoms, quantitative data on its production, and key experimental protocols for its study.

The Fucoxanthin Biosynthesis Pathway in Marine Diatoms

The biosynthesis of fucoxanthin in marine diatoms is a complex process that begins with the general isoprenoid pathway and proceeds through a series of enzymatic steps to produce this unique xanthophyll. The pathway is intrinsically linked to the xanthophyll cycle, which is essential for photoprotection.[2][3]

The proposed pathway, primarily elucidated through studies on the model diatom Phaeodactylum tricornutum, involves the following key steps from β-carotene:[4][5][6]

-

From β-Carotene to Violaxanthin (B192666): β-carotene is hydroxylated to zeaxanthin (B1683548), which is then epoxidized to violaxanthin.

-

Formation of Neoxanthin: Violaxanthin is converted to neoxanthin.

-

Branching Point to Diadinoxanthin (B97544): Neoxanthin is a critical branching point, leading to the formation of diadinoxanthin.[4][5]

-

The Core Fucoxanthin Pathway: A series of reactions involving violaxanthin de-epoxidase-like (VDL) and zeaxanthin epoxidase (ZEP) enzymes convert diadinoxanthin to fucoxanthin.[2] Key intermediates in this part of the pathway include allenoxanthin, haptoxanthin, and phaneroxanthin.

Key Enzymes in the Pathway:

-

Violaxanthin De-epoxidase (VDE) and VDE-like proteins (VDLs): These enzymes are crucial for the interconversion of xanthophylls. VDE is primarily involved in the photoprotective xanthophyll cycle, converting violaxanthin to zeaxanthin under high light stress.[3] VDLs, on the other hand, are implicated in the fucoxanthin biosynthetic pathway.

-

Zeaxanthin Epoxidase (ZEP): This enzyme catalyzes the reverse reaction of VDE, converting zeaxanthin back to violaxanthin. Multiple isoforms of ZEP exist in diatoms, with specific roles in both the xanthophyll cycle and fucoxanthin biosynthesis.[7][8]

Diagram of the Fucoxanthin Biosynthesis Pathway:

Caption: Proposed fucoxanthin biosynthesis pathway in marine diatoms.

From Fucoxanthin to this compound

This compound is not a significant component of the carotenoid profile in healthy, growing diatoms. Instead, it is the deacetylated form of fucoxanthin. This conversion primarily occurs in the gastrointestinal tract of mammals upon ingestion of fucoxanthin-containing foods, such as diatoms or brown seaweeds. Enzymes like lipases and esterases are responsible for this deacetylation.

Diagram of Fucoxanthin to this compound Conversion:

Caption: Conversion of fucoxanthin to this compound.

Quantitative Data

Table 1: Fucoxanthin Content in Various Diatom Species under Different Conditions

| Diatom Species | Culture Condition | Fucoxanthin Content (mg/g dry weight) | Reference |

| Phaeodactylum tricornutum | Low light (LL) | 1.7 | [9] |

| Phaeodactylum tricornutum | High light (HL) | 0.54 | [9] |

| Phaeodactylum tricornutum | Mixotrophic, 20 µmol m⁻² s⁻¹ | 16.03 | [5] |

| Phaeodactylum tricornutum | High nitrate | ~1.5 (relative increase) | [1] |

| Odontella aurita | Low light, nitrate-replete | >20 | [8] |

| Chaetoceros sp. | High irradiance | 7.68 (mg/L) | [10] |

Note: Data on this compound content within diatoms is scarce, as it is generally considered a minor component. Enzyme kinetic data (Km, Vmax) for the fucoxanthin biosynthetic enzymes in diatoms are not well-documented in publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of fucoxanthin biosynthesis in marine diatoms.

This protocol is adapted from methodologies used for pigment analysis in Phaeodactylum tricornutum.[4]

Objective: To extract and quantify fucoxanthin and its precursors from diatom cells.

Materials:

-

Diatom cell pellet

-

Diethyl ether

-

Petroleum ether

-

Saturated NaCl solution

-

Nitrogen gas supply

-

HPLC system with a C18 reverse-phase column and a diode array detector

Procedure:

-

Freeze-dry the diatom cell pellet.

-

Extract the pigments from the freeze-dried cells with methanol by heating at 60°C for 15 minutes.

-

Add 5% water to the methanol extract and partition against petroleum ether.

-

Collect the lower phase and further partition against 50% diethyl ether in petroleum ether.

-

Add saturated NaCl solution to facilitate phase separation and transfer of pigments to the upper phase.

-

Collect the upper phase, evaporate to dryness under a stream of nitrogen, and redissolve in a suitable solvent for HPLC analysis.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use a gradient elution program with solvents such as methanol, acetonitrile, and water to separate the pigments.

-

Detect and quantify the pigments using a diode array detector at wavelengths around 445 nm for fucoxanthin.

Diagram of Pigment Analysis Workflow:

Caption: Workflow for pigment extraction and HPLC analysis.

This protocol provides a general framework for generating knockout mutants of genes involved in the fucoxanthin biosynthesis pathway, based on established methods.[1][11]

Objective: To create targeted gene knockouts in P. tricornutum to study the function of specific enzymes in the fucoxanthin biosynthesis pathway.

Materials:

-

Phaeodactylum tricornutum culture

-

CRISPR/Cas9 vector optimized for diatoms (e.g., pKS diaCas9-sgRNA)

-

Gene-specific guide RNA (gRNA) sequences

-

Biolistic transformation system (gene gun)

-

Gold or tungsten microcarriers

-

Selective growth media (e.g., containing zeocin)

-

PCR reagents for mutant screening

-

High-Resolution Melting (HRM) analysis equipment or Sanger sequencing services

Procedure:

-

gRNA Design and Vector Construction: Design gRNAs targeting the gene of interest and clone them into the diatom CRISPR/Cas9 vector.

-

Cell Culture and Preparation: Grow P. tricornutum to the desired cell density.

-

Biolistic Transformation:

-

Coat microcarriers with the CRISPR/Cas9 plasmid.

-

Bombard P. tricornutum cells plated on agar (B569324) with the coated microcarriers using a gene gun.

-

-

Selection of Transformants: Plate the bombarded cells on selective media to isolate transformants.

-

Mutant Screening:

-

Isolate individual colonies and extract genomic DNA.

-

Perform PCR to amplify the target gene region.

-

Screen for mutations using HRM analysis or by Sanger sequencing of the PCR products.

-

Diagram of CRISPR/Cas9 Workflow:

Caption: Workflow for CRISPR/Cas9 gene knockout in diatoms.

This protocol is a synthesized representation based on methods for VDE assays in other photosynthetic organisms, which have been shown to be applicable to diatom enzymes.[3][12]

Objective: To measure the enzymatic activity of VDE from diatom cell extracts.

Materials:

-

Diatom cell pellet

-

Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with protease inhibitors)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.2)

-

Violaxanthin substrate (can be purified from plant or algal sources)

-

Ascorbate (as a reductant)

-

Spectrophotometer or HPLC system

Procedure:

-

Enzyme Extraction:

-

Resuspend the diatom cell pellet in ice-cold extraction buffer.

-

Lyse the cells using sonication or a French press.

-

Centrifuge to remove cell debris and collect the supernatant containing the soluble VDE.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the assay buffer and violaxanthin substrate.

-

Initiate the reaction by adding the enzyme extract and ascorbate.

-

Monitor the conversion of violaxanthin to antheraxanthin and zeaxanthin over time by measuring the change in absorbance at a specific wavelength (e.g., 505 nm) or by taking time-point samples for HPLC analysis.

-

-

Data Analysis: Calculate the enzyme activity based on the rate of substrate conversion.

Diagram of VDE Assay Workflow:

Caption: Workflow for in vitro VDE activity assay.

Conclusion

The biosynthesis of fucoxanthin in marine diatoms is a complex and highly regulated process with significant potential for biotechnological applications. While this compound is a key bioactive compound, it is important for researchers and drug development professionals to understand that it is a metabolite of fucoxanthin. This guide has provided a comprehensive overview of the fucoxanthin biosynthesis pathway, available quantitative data, and detailed experimental protocols to facilitate further research and development in this promising field. Future work should focus on elucidating the kinetics of the key biosynthetic enzymes and optimizing culture conditions to enhance the production of fucoxanthin in diatoms.

References

- 1. researchgate.net [researchgate.net]

- 2. Green diatom mutants reveal an intricate biosynthetic pathway of fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silencing of the Violaxanthin De-Epoxidase Gene in the Diatom Phaeodactylum tricornutum Reduces Diatoxanthin Synthesis and Non-Photochemical Quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of fucoxanthin and diadinoxanthin and function of initial pathway genes in Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Improving Fucoxanthin Production in Mixotrophic Culture of Marine Diatom Phaeodactylum tricornutum by LED Light Shift and Nitrogen Supplementation [frontiersin.org]

- 6. Impaired photoprotection in Phaeodactylum tricornutum KEA3 mutants reveals the proton regulatory circuit of diatoms light acclimation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Zeaxanthin epoxidase 3 Knockout Mutants of the Model Diatom Phaeodactylum tricornutum Enable Commercial Production of the Bioactive Carotenoid Diatoxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of fucoxanthinol

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Fucoxanthinol

Introduction

This compound is a marine carotenoid and a primary metabolite of fucoxanthin (B1674175), a pigment abundant in brown seaweeds and diatoms.[1] Following oral ingestion, fucoxanthin is hydrolyzed by digestive enzymes in the gastrointestinal tract to form this compound, which is then absorbed.[2][3] This biotransformation is significant as this compound often exhibits more potent biological activities than its precursor, including anti-inflammatory, antioxidant, and anti-cancer effects.[4][5] This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development.

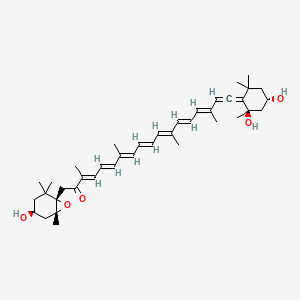

Chemical Structure

This compound is a complex xanthophyll characterized by a long polyene chain, several oxygen-containing functional groups, and multiple chiral centers. Its unique architecture is fundamental to its chemical properties and biological functions.

Key Structural Features:

-

Polyene Backbone: A long chain of conjugated double bonds that is responsible for its color and antioxidant properties.

-

Allenic Bond: A distinctive and relatively rare C=C=C functional group which contributes to its chemical reactivity.[6]

-

5,6-Monoepoxide Ring: A three-membered ring containing an oxygen atom, which is a key reactive site.[5][6]

-

Hydroxyl Groups (-OH): Multiple hydroxyl groups are present, contributing to its polarity and ability to form hydrogen bonds.

-

Carbonyl Group (C=O): A conjugated ketone group is part of the polyene chain.[6]

The molecular structure of this compound contains an unusual allenic bond, a 5,6-monoepoxide, and nine conjugated double bonds, which are key to its biological activities.[2][6]

Stereochemistry

The stereochemistry of this compound is complex due to the presence of multiple stereogenic centers and the specific geometry of its double bonds. The precise three-dimensional arrangement of atoms is crucial for its interaction with biological targets.

The absolute configuration of this compound has been defined in its IUPAC name.[7] The key stereocenters are located in the two terminal ring structures. The configuration of the double bonds in the polyene chain is all-trans (E).

IUPAC Name: (3E,5E,7E,9E,11E,13E,15E)-18-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]-1-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one.[7]

This nomenclature precisely defines the spatial orientation of the substituents at each chiral carbon, which is essential for understanding its specific biological activity.

Physicochemical and Spectroscopic Data

The structural elucidation and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques. The following table summarizes key quantitative data for the molecule.

| Property | Data | Reference |

| Molecular Formula | C₄₀H₅₆O₅ | [7] |

| Molecular Weight | 616.9 g/mol | [7] |

| Exact Mass | 616.41277488 Da | [7] |

| CAS Number | 7176-02-5 | [7] |

| IUPAC Name | (3E,5E,7E,9E,11E,13E,15E)-18-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]-1-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one | [7] |

| Mass Spectrometry (MS) | Key fragment ions are observed that correspond to losses of water and acetic acid from the parent fucoxanthin molecule during analysis. For fucoxanthin, characteristic ions include m/z 641 [M+H-H₂O]⁺ and 581 [M+H-H₂O-AcOH]⁺.[8] Similar fragmentation patterns are expected for this compound. | [8] |

| NMR Spectroscopy | ¹H and ¹³C NMR are critical for structural confirmation. Complete assignments are achieved using 2D NMR techniques such as COSY, HSQC, and HMBC, which reveal the connectivity of protons and carbons.[9][10][11] | [9][10][11] |

Experimental Protocols

Isolation and Purification of this compound

This compound is typically obtained through the hydrolysis of fucoxanthin extracted from natural sources.

Protocol: Extraction and Hydrolysis

-

Extraction: Fucoxanthin is extracted from dried brown algae powder using organic solvents like ethanol (B145695) or methanol, often under optimized conditions of temperature and time.[12]

-

Hydrolysis: The crude fucoxanthin extract is then subjected to enzymatic or alkaline hydrolysis to remove the acetate (B1210297) group, yielding this compound.

-

Purification: The resulting this compound is purified using chromatographic techniques.

Structural Elucidation

The definitive structure and stereochemistry of this compound are determined using a suite of modern spectroscopic methods.

Protocol: Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the purified compound.[13] Tandem MS (MS/MS) is employed to analyze fragmentation patterns, which provides clues about the structure.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the chemical environment of hydrogen and carbon atoms in the molecule.[9][11]

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential to establish the connectivity between atoms and definitively assign all signals, confirming the overall structure and relative stereochemistry.[9][10]

-

-

Chiroptical Methods: Techniques like Circular Dichroism (CD) can be used to determine the absolute configuration of chiral centers by comparing experimental data with known standards or theoretical calculations.[14]

Visualizations

Logical Structure of this compound

Caption: Logical diagram of this compound's core structure.

Experimental Workflow for this compound Analysis

Caption: Workflow for this compound isolation and identification.

This compound Regulation of PPARγ Signaling Pathway

Caption: this compound's activation of the PPARγ pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structure Meets Function: Dissecting Fucoxanthin’s Bioactive Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C40H56O5 | CID 11273547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jpsbr.org [jpsbr.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

Fucoxanthinol: A Technical Guide to its Mechanism of Action in Cancer Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fucoxanthinol, the primary metabolite of the brown seaweed carotenoid fucoxanthin (B1674175), has emerged as a potent anti-neoplastic agent with significant potential in oncology research and drug development. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound induces apoptosis in cancer cells. It details the key signaling pathways modulated by this compound, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the underlying cellular processes. The evidence strongly indicates that this compound's pro-apoptotic activity is mediated through the coordinated regulation of cell cycle progression, the intrinsic and extrinsic apoptotic pathways, and critical upstream signaling cascades, including the PI3K/Akt and MAPK pathways. Notably, this compound consistently demonstrates greater potency than its precursor, fucoxanthin, in mediating these anti-cancer effects.[1][2]

Core Mechanisms of this compound-Induced Apoptosis

This compound employs a multi-pronged approach to induce programmed cell death in cancer cells. The primary mechanisms involve inducing cell cycle arrest, which sensitizes cells to apoptotic stimuli, followed by the activation of core apoptotic machinery through various signaling pathways.

Cell Cycle Arrest at G0/G1 Phase

A common precursor to this compound-induced apoptosis is the arrest of the cell cycle, predominantly at the G0/G1 transition. This halt in proliferation prevents cancer cells from entering the DNA synthesis (S) phase, creating a window for apoptotic signals to take effect. This compound achieves this by modulating the expression of key cell cycle regulators. For instance, fucoxanthin has been shown to induce G0/G1 arrest by up-regulating cyclin-dependent kinase (CDK) inhibitors like p21WAF1/Cip1 and down-regulating the expression of G1-phase cyclins (Cyclin D1, Cyclin D2) and their associated kinases (CDK4, CDK6).[2] This leads to the inhibition of Retinoblastoma protein (Rb) phosphorylation, a critical step for progression into the S phase.

Activation of Intrinsic (Mitochondrial) Apoptotic Pathway

This compound is a potent activator of the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.

-

Modulation of Bcl-2 Family Proteins: this compound disrupts the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, XIAP) proteins. It has been observed to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and XIAP.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytosol. This event triggers the formation of the apoptosome and subsequent activation of the initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3.

-

PARP Cleavage: Activated Caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. The cleavage of PARP is a hallmark of apoptosis and serves as a reliable marker of this compound-induced cell death.[2]

Upstream Signaling Pathway Modulation

This compound's influence extends to critical upstream signaling pathways that regulate cell survival, proliferation, and apoptosis.

-

Inhibition of the PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major driver of cell survival and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway by reducing the phosphorylation of Akt (p-Akt), thereby suppressing its activity.[3][4] Inactivation of Akt prevents the downstream phosphorylation and inhibition of pro-apoptotic factors and allows for the induction of apoptosis.

-

Modulation of MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38, play complex roles in cell fate. This compound has been shown to activate the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway, which can promote the expression of pro-apoptotic genes.[2]

The following diagram illustrates the integrated signaling cascade initiated by this compound.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic efficacy of this compound has been quantified across various cancer cell lines. It consistently exhibits lower IC50 values and induces a higher percentage of apoptotic cells compared to its precursor, fucoxanthin.

Table 1: Anti-Proliferative Activity (IC50) of this compound

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (h) | Citation |

| HeLa | Cervical Cancer | 12.5 | 72 | [5] |

| HepG2 | Liver Cancer | 13.9 | 72 | [5] |

| Jurkat | Leukemia | 14.5 | 72 | [5] |

| Saos-2 | Osteosarcoma | 6.16 | Not Specified | [1] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Concentration (µM) | Time (h) | Apoptotic Cells (%) | Method | Citation |

| HCT116 | Colorectal Cancer | 10 | 48 | ~80% (Late Apoptotic + Dead) | Annexin V/PI | [6] |

| Saos-2 | Osteosarcoma | 20 | 9 | 34.9% (7A6 Positive) | Apo2.7 Staining | [1] |

Table 3: Modulation of Protein Expression by this compound/Fucoxanthin

| Cell Line | Treatment | Protein | Change in Expression | Citation |

| A549 & NCI-H1299 | Fucoxanthin (25-50 µM) | Bcl-2 | Decreased | [7] |

| A549 & NCI-H1299 | Fucoxanthin (25-50 µM) | Bax | Increased | [7] |

| A549 & NCI-H1299 | Fucoxanthin (25-50 µM) | Cleaved Caspase-3 | Increased | [7] |

| HeLa | Fucoxanthin | p-Akt | Decreased (Inactivated) | [4] |

| Malignant B-cells | This compound | Bcl-2, XIAP, Cyclin D1 | Downregulated | [2] |

Key Experimental Protocols

This section provides detailed methodologies for the principal assays used to characterize this compound-induced apoptosis.

Protocol: Western Blot Analysis for Bcl-2 and Cleaved Caspase-3

This protocol is used to detect changes in the expression levels of key apoptotic proteins.

-

Cell Lysis:

-

Treat cancer cells with desired concentrations of this compound for specified time points.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Gel Electrophoresis:

-

Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

-

Load samples onto a 12-15% SDS-polyacrylamide gel.

-

Run electrophoresis until adequate protein separation is achieved.

-

-

Protein Transfer:

-

Transfer separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline, 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies:

-

Anti-Bcl-2 (e.g., 1:1000 dilution)

-

Anti-Cleaved Caspase-3 (Asp175) (e.g., 1:1000 dilution)

-

Anti-β-actin (loading control, e.g., 1:5000 dilution)

-

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using an imaging system. Densitometry analysis is used for quantification relative to the loading control.

-

Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle.

-

Cell Preparation:

-

Culture and treat approximately 1x10^6 cells with this compound.

-

Harvest cells (using trypsin for adherent cells) and collect them by centrifugation at 300 x g for 5 minutes.

-

-

Fixation:

-

Wash the cell pellet once with cold PBS.

-

Resuspend the pellet in 1 ml of ice-cold PBS.

-

While gently vortexing, add the cell suspension dropwise into a tube containing 9 ml of ice-cold 70% ethanol (B145695).

-

Fix for at least 2 hours (or overnight) at 4°C.

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 10 minutes.

-

Discard the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of a staining solution containing:

-

Propidium Iodide (PI) (final concentration 50 µg/mL)

-

RNase A (final concentration 100 µg/mL)

-

Triton X-100 (0.1% v/v) in PBS

-

-

-

Flow Cytometry Analysis:

-

Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, exciting the PI at 488 nm and detecting emission at ~617 nm.

-

Collect data from at least 10,000 single-cell events.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the G0/G1, S, and G2/M phases based on DNA content (fluorescence intensity).

-

Visualized Workflows and Relationships

Experimental Workflow for Apoptosis Assessment

The following diagram outlines a standard workflow for investigating the pro-apoptotic effects of this compound on a cancer cell line.

Conclusion and Future Directions

This compound demonstrates significant and potent anti-cancer activity by inducing G0/G1 cell cycle arrest and promoting apoptosis through the modulation of the Bcl-2 protein family and the inhibition of pro-survival signaling pathways like PI3K/Akt. Its superior potency compared to its precursor, fucoxanthin, makes it a compelling candidate for further pre-clinical and clinical investigation. Future research should focus on in vivo efficacy in various tumor models, pharmacokinetic and pharmacodynamic studies, and the potential for synergistic effects when combined with existing chemotherapeutic agents. A deeper understanding of its interaction with other signaling networks, such as NF-κB, will further elucidate its therapeutic potential in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Fucoxanthin Inhibits the Proliferation and Metastasis of Human Pharyngeal Squamous Cell Carcinoma by Regulating the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fucoxanthin induces apoptosis and reverses epithelial-mesenchymal transition via inhibiting Wnt/β-catenin pathway in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Fucoxanthinol: A Deep Dive into its Modulation of Anti-inflammatory Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fucoxanthinol, the primary metabolite of the marine carotenoid fucoxanthin (B1674175), has garnered significant attention for its potent anti-inflammatory properties. Found in brown seaweeds, fucoxanthin is hydrolyzed in the gastrointestinal tract to this compound, which is then absorbed and exerts various biological effects.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates key anti-inflammatory signaling pathways, offering valuable insights for researchers and professionals in drug development. We will delve into the quantitative effects of this compound on inflammatory markers, present detailed experimental protocols for assessing its activity, and visualize the intricate signaling cascades it influences.

Quantitative Analysis of this compound's Anti-inflammatory Effects

This compound has been demonstrated to significantly reduce the expression and production of key pro-inflammatory mediators in a dose-dependent manner. The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of its efficacy.

Table 1: In Vitro Anti-inflammatory Effects of this compound and Fucoxanthin

| Cell Line | Compound | Concentration(s) | Inflammatory Stimulus | Target Molecule | Effect | Reference |

| RAW264.7 Macrophages | This compound | 5, 10, 20 µM | LPS (100 ng/mL) | TNF-α (protein) | Dose-dependent reduction | [1] |

| RAW264.7 Macrophages | This compound | 5, 10, 20 µM | LPS (100 ng/mL) | IL-6 (protein) | Dose-dependent reduction | [1] |

| RAW264.7 Macrophages | This compound | 5, 10, 20 µM | LPS (100 ng/mL) | IL-1β (protein) | Dose-dependent reduction | [1] |

| RAW264.7 Macrophages | This compound | 5, 10, 20 µM | LPS (100 ng/mL) | NO | Dose-dependent reduction | [1] |

| RAW264.7 Macrophages | This compound | 5, 10, 20 µM | LPS (100 ng/mL) | iNOS (mRNA) | Dose-dependent reduction | [1] |

| RAW264.7 Macrophages | This compound | 5, 10, 20 µM | LPS (100 ng/mL) | IL-6 (mRNA) | Dose-dependent reduction | [1] |

| RAW264.7 Macrophages | This compound | 5, 10, 20 µM | LPS (100 ng/mL) | TNF-α (mRNA) | Dose-dependent reduction | [1] |

| RAW264.7 Macrophages | This compound | 6.25, 12.5, 25 µM | LPS (100 ng/mL) + IFN-γ (100 U/mL) | NO | Dose-dependent reduction | [3] |

| RAW264.7 Macrophages | This compound | 6.25, 12.5, 25 µM | LPS | iNOS (mRNA) | Dose-dependent suppression | [3] |

| RAW264.7 Macrophages | This compound | 6.25, 12.5, 25 µM | LPS | COX-2 (mRNA) | Dose-dependent suppression | [3] |

| 3T3-L1 Adipocytes & RAW264.7 Macrophages (Co-culture) | This compound | 5, 10 µM | - | COX-2 (protein) | Reduction | [4] |

| BV-2 Microglia | This compound | 20 µM | LPS (1 µg/mL) | TNF-α (protein) | Reduction | [5] |

| BV-2 Microglia | This compound | 20 µM | LPS (1 µg/mL) | IL-6 (protein) | Reduction | [5] |

| BV-2 Microglia | This compound | 20 µM | LPS (1 µg/mL) | IL-6 (mRNA) | Reduction | [5] |

| BV-2 Microglia | This compound | 20 µM | LPS (1 µg/mL) | TNF-α (mRNA) | Reduction | [5] |

| BV-2 Microglia | This compound | 20 µM | LPS (1 µg/mL) | IL-1β (mRNA) | Reduction | [5] |

| Human THP-1 Monocytes | Fucoxanthin | 0.1, 0.5, 1 µg/mL | LPS (1 µg/mL) | IL-1β, IL-6, iNOS, COX-2 | Significant decrease | [6] |

| RAW264.7 Macrophages | Fucoxanthin | Not specified | LPS | NO, PGE₂, IL-1β, TNF-α, IL-6 | Dose-dependent reduction | [7] |

Table 2: In Vivo Anti-inflammatory Effects of Fucoxanthin

| Animal Model | Compound | Dosage | Inflammatory Agent | Target Molecule/Effect | Reference |

| ICR Mice | Fucoxanthin | 4, 8 mg/kg (i.p.) | Carrageenan | Paw edema | Significant suppression at 8 mg/kg |

| ICR Mice | Fucoxanthin | 4, 8 mg/kg (i.p.) | Carrageenan | Plasma Nitric Oxide (NO) | 32% inhibition at 8 mg/kg |

| ICR Mice | Fucoxanthin | Not specified | Carrageenan | iNOS, COX-2 activation | Repressed |

| ICR Mice | Fucoxanthin | Not specified | Carrageenan | NF-κB activation | Repressed |

| ICR Mice | Fucoxanthin | Not specified | Carrageenan | Phosphorylation of MAPK (ERK, JNK, p38) | Repressed |

| ICR Mice | Fucoxanthin | Not specified | Carrageenan | Phosphorylation of Akt | Repressed |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. Furthermore, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response, which plays a crucial role in mitigating inflammatory processes. A novel mechanism involving the N-acylethanolamine acid amidase (NAAA)-Palmitoylethanolamide (PEA)-Peroxisome proliferator-activated receptor alpha (PPAR-α) pathway has also been elucidated.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, IL-1β, iNOS, and COX-2.[6]

This compound has been shown to inhibit the activation of the NF-κB pathway.[5] It is suggested that fucoxanthin, the precursor to this compound, inhibits the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB subunits p50 and p65.[7] This ultimately leads to a reduction in the expression of NF-κB-dependent pro-inflammatory mediators.[7]

MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial regulators of cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, such as AP-1, which in turn promote the expression of inflammatory mediators.

Fucoxanthin has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated macrophages.[7] By inhibiting the activation of these key kinases, this compound effectively dampens the downstream inflammatory cascade.

PI3K/Akt and Nrf2 Signaling Pathways

The PI3K/Akt pathway is a pro-survival pathway that also plays a role in inflammation. Interestingly, this compound can modulate this pathway to exert anti-inflammatory effects, primarily through the activation of the Nrf2 transcription factor. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective enzymes, which can counteract inflammatory processes. Fucoxanthin has been shown to activate Nrf2 via the PI3K/Akt pathway.[8] This activation of Nrf2 by this compound contributes to its overall anti-inflammatory and antioxidant effects.[5]

NAAA-PEA-PPAR-α Signaling Pathway

A more recently discovered anti-inflammatory mechanism of this compound involves the modulation of the endocannabinoid system. This compound has been identified as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA).[1][9] By inhibiting NAAA, this compound increases the levels of PEA.[9] PEA, in turn, activates the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a role in suppressing inflammatory responses.[1][9] The anti-inflammatory effects of this compound in LPS-stimulated macrophages have been shown to be mediated, at least in part, through this NAAA-PEA-PPAR-α pathway.[1][9]

Experimental Protocols

The following sections provide representative protocols for key experiments used to evaluate the anti-inflammatory effects of this compound. These are composite protocols based on methodologies reported in the cited literature.

General Experimental Workflow

Cell Culture and Treatment (RAW264.7 Macrophages)

-

Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot and RT-PCR) and allowed to adhere overnight.

-

This compound Treatment: this compound is dissolved in a suitable solvent like DMSO. Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for a specified period (e.g., 2-4 hours) before inflammatory stimulation.[1][5] A vehicle control (DMSO) is included.

-

LPS Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL to 1 µg/mL and incubating for the desired time (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).[1][5][6]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection: After treatment, the cell culture supernatant is collected and centrifuged to remove any detached cells.

-

ELISA Procedure: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][5][10][11][12][13][14]

-

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The samples are added, and the cytokine binds to the antibody. A biotinylated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP). A substrate solution is added, and the color development is proportional to the amount of cytokine present. The reaction is stopped, and the absorbance is measured at 450 nm.[10][12]

-

Quantification: A standard curve is generated using recombinant cytokines of known concentrations to determine the concentration of the cytokines in the samples.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[2]

-

qRT-PCR: The expression levels of target genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β are quantified by qRT-PCR using gene-specific primers and a fluorescent dye like SYBR Green.[2][3][15] A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.[2]

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blotting for Protein Expression and Phosphorylation

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[16]

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., p-NF-κB p65, IκBα, p-p38, p-ERK, p-JNK, COX-2, iNOS). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and a loading control (e.g., β-actin or GAPDH) is used for normalization.[8]

Carrageenan-Induced Paw Edema in Mice

-

Animal Model: An acute inflammatory response is induced in the hind paw of mice (e.g., ICR mice) by a sub-plantar injection of carrageenan (e.g., 0.5 mg/paw).[17]

-

Fucoxanthin Administration: Fucoxanthin (e.g., 4 or 8 mg/kg) is administered intraperitoneally 30 minutes before the carrageenan injection.[17]

-

Measurement of Paw Edema: The thickness or volume of the paw is measured at different time points (e.g., 0, 1, 2, 4, and 6 hours) after carrageenan injection using a caliper or plethysmometer.[17] The percentage of inhibition of edema is calculated by comparing the treated groups to the carrageenan-only control group.

-

Biochemical Analysis: At the end of the experiment, blood and paw tissue can be collected for the analysis of inflammatory markers such as nitric oxide, iNOS, and COX-2.[17][18]

Conclusion

This compound demonstrates significant anti-inflammatory potential through its multifaceted modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt-Nrf2. Its ability to also engage the NAAA-PEA-PPAR-α pathway highlights the complexity and breadth of its mechanisms of action. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in inflammatory diseases. For professionals in drug development, this compound represents a promising natural compound that warrants further investigation for the development of novel anti-inflammatory agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Effects of this compound in LPS-Induced RAW264.7 Cells through the NAAA-PEA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpsonline.com [wjpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fucoxanthin inhibits the inflammatory response by suppressing the activation of NF-κB and MAPKs in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fucoxanthin Suppresses Osteoclastogenesis via Modulation of MAP Kinase and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of this compound in LPS-Induced RAW264.7 Cells through the NAAA-PEA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Fucoxanthin Inhibits the Inflammation Response in Paw Edema Model through Suppressing MAPKs, Akt, and NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isolation of Fucoxanthinol: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Fucoxanthinol, a primary metabolite of the marine carotenoid fucoxanthin (B1674175), has garnered significant scientific interest for its potent biological activities, including anti-cancer, anti-inflammatory, and anti-obesity effects.[1][2] This technical guide provides a comprehensive overview of the methodologies for obtaining this compound, primarily through the extraction and subsequent conversion of its precursor, fucoxanthin, from brown seaweeds (Phaeophyceae). While fucoxanthin is abundant in these seaweeds, this compound is typically formed in the body after ingestion.[2][3] Therefore, this document details the critical steps of fucoxanthin isolation and purification from various brown algae species, which serves as the foundational stage for this compound production. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering valuable insights for drug discovery and development.

Introduction: From Fucoxanthin to this compound

Fucoxanthin is a major xanthophyll pigment found in the chloroplasts of brown seaweeds, giving them their characteristic color.[2][3] Its unique chemical structure, featuring an allenic bond and a 5,6-monoepoxide, contributes to its significant biological properties.[3][4] Upon oral consumption, fucoxanthin is metabolized by digestive enzymes in the gastrointestinal tract to its deacetylated form, this compound.[2][3] Studies have indicated that this compound often exhibits more potent biological activity than its precursor, fucoxanthin.[1][2]

Direct isolation of substantial quantities of this compound from brown seaweed is not a common practice due to its low natural abundance in the algae itself. The primary route to obtaining this compound for research and pharmaceutical applications is through the efficient extraction and purification of fucoxanthin, followed by its conversion to this compound.

Extraction of Fucoxanthin from Brown Seaweed

The initial and crucial step in obtaining this compound is the effective extraction of fucoxanthin from the biomass of brown seaweed. The choice of extraction method and solvent significantly impacts the yield and purity of the final product.

Common Brown Seaweed Sources

A variety of brown seaweed species are utilized for fucoxanthin extraction. The fucoxanthin content can vary significantly depending on the species, geographical location, and seasonal changes.[5][6][7]

Table 1: Fucoxanthin Content in Various Brown Seaweed Species

| Seaweed Species | Fucoxanthin Content (mg/g dry weight unless otherwise specified) | Reference |

| Sargassum polycystum | 3.01 ± 0.01 mg/g | |

| Sargassum cf. granuliferum | 2.21 ± 0.002 mg/g | [8] |

| Sirophysalis trinodis | 0.95 ± 0.01 mg/g | [8] |

| Sargassum horneri | 0.77 ± 0.07 mg/g | |

| Sargassum japonica | 0.41 ± 0.05 mg/g | [9] |

| Fucus vesiculosus | Max: 1.07 mg/g (Winter) | [5] |

| Fucus serratus | Max: 0.78 mg/g (Spring) | [5] |

| Dictyota indica | 0.462 mg/g (Winter) | [6] |

| Undaria pinnatifida | 0.994 mg/g (with EtOH as entrainer in SFE) | [9] |

Extraction Methodologies

Several techniques are employed for the extraction of fucoxanthin, ranging from conventional solvent extraction to more advanced methods.

Table 2: Comparison of Fucoxanthin Extraction Methods

| Extraction Method | Principle | Solvents | Advantages | Disadvantages |

| Maceration Extraction (ME) | Soaking the seaweed powder in a solvent to diffuse out the fucoxanthin. | Ethanol (B145695), Acetone (B3395972), Methanol, Hexane-Acetone mixtures | Simple, low cost. | Time-consuming, large solvent consumption. |

| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and seaweed, accelerating the extraction process. | Ethanol, Acetone | Fast, reduced solvent usage, higher yields. | Requires specialized equipment. |

| Ultrasound-Assisted Extraction (UAE) | Employing ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration. | Ethanol, Acetone | Increased efficiency, reduced extraction time and temperature. | Potential for degradation of heat-sensitive compounds if not controlled. |

| Supercritical Fluid Extraction (SFE) | Utilizing a supercritical fluid, typically CO2, as the solvent. Modifiers like ethanol can be added. | Supercritical CO2, Ethanol (co-solvent) | Eco-friendly, high selectivity, solvent-free product. | High initial investment, requires high pressure. |

| Pressurized Liquid Extraction (PLE) | Using solvents at elevated temperatures and pressures to enhance extraction efficiency. | Ethanol, Acetone | Fast, efficient, lower solvent consumption than maceration. | Requires specialized high-pressure equipment. |

| Enzyme-Assisted Extraction (EAE) | Using enzymes to break down the seaweed cell wall, facilitating the release of fucoxanthin. | Cellulases, Hemicellulases, Alginate lyases | High specificity, mild extraction conditions. | Cost of enzymes, longer incubation times may be needed. |

Experimental Protocol: Extraction of Fucoxanthin via Maceration

This protocol provides a standard method for the laboratory-scale extraction of fucoxanthin from dried brown seaweed powder.

Materials:

-

Dried brown seaweed powder (e.g., Sargassum sp.)

-

90% Acetone

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Amber glass bottles for storage

Procedure:

-

Weigh 10 g of dried seaweed powder and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 90% acetone to the flask.

-

Incubate the mixture overnight at 4°C in the dark with continuous stirring.

-

After incubation, transfer the mixture to centrifuge tubes and centrifuge at 8000 rpm for 15 minutes.

-

Carefully decant the supernatant, which contains the fucoxanthin, into a clean flask.

-

Repeat the extraction process with the remaining seaweed pellet two more times, or until the pellet becomes colorless.

-

Pool all the acetone extracts.

-

Concentrate the pooled extract using a rotary evaporator at a temperature below 40°C to obtain the crude fucoxanthin extract.

-

Store the crude extract in an amber glass bottle at -20°C to prevent degradation.

Purification of Fucoxanthin

The crude extract contains chlorophylls (B1240455) and other carotenoids, necessitating further purification to isolate fucoxanthin.

Purification Techniques

Table 3: Fucoxanthin Purification Methods

| Purification Method | Principle | Eluents/Solvent Systems | Outcome | Reference |

| Silica (B1680970) Gel Column Chromatography | Separation based on polarity. Fucoxanthin is more polar than some other carotenoids but less polar than chlorophylls. | n-hexane and acetone (e.g., 7:3 v/v) | Elutes fucoxanthin as a distinct orange band. | |

| ODS Column Chromatography | Reversed-phase chromatography where non-polar compounds are retained longer. | Ethanol-water gradients (e.g., 9:1 v/v) | High recovery rate of fucoxanthin (95.36%). | [4] |

| Elution-Extrusion Countercurrent Chromatography (EECCC) | Liquid-liquid partition chromatography for preparative separation. | n-hexane-ethanol-water (20:9:11, v:v:v) | Purity of up to 96.24% from Laminaria japonica. | [10] |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. Used for both analytical and preparative purposes. | Various solvent systems | Can achieve high purity (95-98%). | [11][12] |

Experimental Protocol: Purification of Fucoxanthin using Silica Gel Column Chromatography

This protocol describes the purification of fucoxanthin from a crude extract.

Materials:

-

Crude fucoxanthin extract

-

Silica gel (230-400 mesh)

-

Glass chromatography column

-

n-hexane

-

Acetone

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

-

Dissolve the crude fucoxanthin extract in a minimal amount of the mobile phase (n-hexane:acetone, 7:3 v/v).

-

Carefully load the dissolved extract onto the top of the silica gel column.

-

Elute the column with the n-hexane:acetone (7:3 v/v) mobile phase.

-

Observe the separation of pigments. Typically, a blue-green band of chlorophyll (B73375) a will elute first, followed by a yellow-orange band of fucoxanthin, and finally a fluorescent green band of chlorophyll c.

-

Collect the yellow-orange fraction containing the fucoxanthin.

-

Confirm the purity of the collected fraction using TLC or HPLC. For HPLC, a C18 or C30 column can be used with a mobile phase such as methanol/water, and detection at 450 nm.[13]

-

Evaporate the solvent from the purified fraction under reduced pressure.

-

Store the purified fucoxanthin at -20°C or lower in the dark, preferably under an inert atmosphere (e.g., nitrogen or argon).

Conversion of Fucoxanthin to this compound

While direct isolation from microalgae has been reported, the most common method for obtaining this compound for research is through the enzymatic or chemical hydrolysis of purified fucoxanthin.[11]

Enzymatic Conversion

This process mimics the metabolic conversion that occurs in the human body.

Enzymes: Lipases or cholesterol esterases can be used to deacetylate fucoxanthin.

General Procedure:

-

Dissolve purified fucoxanthin in a suitable buffer.

-

Add the selected enzyme (e.g., lipase (B570770) from porcine pancreas).

-

Incubate the mixture under optimal conditions for the enzyme (e.g., 37°C for several hours).

-

Monitor the conversion of fucoxanthin to this compound using HPLC.

-

Once the reaction is complete, extract the this compound using an appropriate solvent (e.g., ethyl acetate).

-

Purify the this compound using chromatographic techniques similar to those used for fucoxanthin.

Logical Workflow for this compound Production

The following diagram illustrates the overall workflow from brown seaweed to purified this compound.

Caption: Workflow from brown seaweed to high-purity this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its application in drug development.

Anti-Cancer Signaling Pathways

This compound has been shown to be more potent than fucoxanthin in inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][2]

Caption: this compound's modulation of key anti-cancer signaling pathways.

This compound has been demonstrated to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, which are often overactive in cancer cells, leading to reduced proliferation and survival.[1][14][15] It also suppresses the NF-κB pathway, which plays a critical role in inflammation and cell survival.[16] Furthermore, this compound promotes apoptosis by activating caspases and downregulating anti-apoptotic proteins like Bcl-2.[1][17]

Anti-Inflammatory Signaling Pathways

Chronic inflammation is a driver of many diseases. This compound exhibits potent anti-inflammatory properties.

Caption: this compound's anti-inflammatory and antioxidant mechanisms.

This compound can suppress inflammation by inhibiting the TLR4/MyD88/NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[18] Concurrently, it can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[19][20] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress, a common component of inflammation.[21]

Conclusion

References

- 1. Fucoxanthin and Its Metabolite this compound in Cancer Prevention and Treatment [mdpi.com]

- 2. Fucoxanthin and Its Metabolite this compound in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isolation and Purification of Fucoxanthin from Brown Seaweed Sargassum horneri Using Open ODS Column Chromatography and Ethanol Precipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 6. jifro.ir [jifro.ir]

- 7. tis.wu.ac.th [tis.wu.ac.th]

- 8. scispace.com [scispace.com]

- 9. Scientific Approaches on Extraction, Purification and Stability for the Commercialization of Fucoxanthin Recovered from Brown Algae | MDPI [mdpi.com]

- 10. One-Step Preparative Separation of Fucoxanthin from Three Edible Brown Algae by Elution-Extrusion Countercurrent Chromatography [mdpi.com]

- 11. A novel strategy for isolation and purification of this compound and fucoxanthin from the diatom Nitzschia laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and Partial Characterization of Bioactive Fucoxanthin from Himanthalia elongata Brown Seaweed: A TLC-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and Purification of Fucoxanthin from Brown Seaweed Sargassum horneri Using Open ODS Column Chromatography and Ethanol Precipitation [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Anticancer Effects of Fucoxanthin through Cell Cycle Arrest, Apoptosis Induction, Angiogenesis Inhibition, and Autophagy Modulation [mdpi.com]

- 16. Fucoxanthin and Its Metabolite this compound in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Advances in Fucoxanthin Research for the Prevention and Treatment of Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fucoxanthin inhibits lipopolysaccharide-induced inflammation and oxidative stress by activating nuclear factor E2-related factor 2 via the phosphatidylinositol 3-kinase/AKT pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure Meets Function: Dissecting Fucoxanthin’s Bioactive Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]

Fucoxanthinol's Regulatory Role in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucoxanthinol, the primary metabolite of the marine carotenoid fucoxanthin (B1674175), has garnered significant attention for its potential role in the regulation of lipid metabolism. Found in brown seaweeds, fucoxanthin is hydrolyzed into this compound in the gastrointestinal tract before being absorbed and exerting its biological effects.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates key pathways in lipid metabolism, supported by quantitative data from pertinent studies and detailed experimental protocols. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic strategies for metabolic disorders.

Core Mechanisms of Action

This compound's influence on lipid metabolism is multifaceted, primarily targeting adipocyte differentiation, lipogenesis, and fatty acid oxidation. Its actions are mediated through the modulation of critical signaling pathways and transcription factors that govern cellular energy homeostasis.

Inhibition of Adipogenesis and Lipogenesis

This compound has been shown to be a potent inhibitor of adipocyte differentiation, the process by which preadipocytes mature into lipid-storing adipocytes. This inhibitory effect is stronger than that of its precursor, fucoxanthin.[3][4] The primary mechanism underlying this effect is the dose-dependent downregulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis.[3][4] By suppressing PPARγ, this compound effectively hinders the expression of downstream target genes essential for the formation of mature fat cells.

Furthermore, this compound has been observed to decrease the activity of glycerol-3-phosphate dehydrogenase (GPDH), a key enzyme in the synthesis of triglycerides, further contributing to the reduction of lipid accumulation in adipocytes.[3][4]

Activation of Fatty Acid Oxidation and Energy Expenditure

A pivotal aspect of this compound's metabolic regulation is its ability to enhance fatty acid oxidation and promote energy expenditure. This is largely attributed to the upregulation of Uncoupling Protein 1 (UCP1) in white adipose tissue (WAT).[5] UCP1 is a mitochondrial protein that uncouples oxidative phosphorylation from ATP synthesis, leading to the dissipation of energy as heat—a process known as thermogenesis. The induction of UCP1 in WAT, a tissue not typically associated with high levels of this protein, suggests a "browning" effect, where white adipocytes adopt characteristics of more metabolically active brown adipocytes.

The activation of AMP-activated protein kinase (AMPK) is another crucial mechanism through which this compound may exert its effects on fatty acid oxidation.[6][7] AMPK is a central energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation while inhibiting anabolic processes such as lipogenesis.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various parameters of lipid metabolism as reported in key in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Adipocyte Differentiation and Lipid Accumulation

| Cell Line | This compound Concentration | Endpoint | Result | Reference |

| 3T3-L1 | 2.5 µM, 5 µM, 10 µM | Lipid Accumulation | Dose-dependent reduction | [1] |

| 3T3-L1 | 2.5 µM, 5 µM | PPARγ Protein Levels | Downregulation | [1] |

| 3T3-L1 | Not specified | GPDH Activity | Decreased | [3][4] |

Table 2: In Vivo Effects of Fucoxanthin/Fucoxanthinol on Lipid Metabolism in Rodent Models

| Animal Model | Fucoxanthin/Fucoxanthinol Dose | Duration | Key Findings | Reference |

| High-fat diet-fed C57BL/6N mice | 0.05% and 0.2% fucoxanthin in diet | 6 weeks | Significantly lowered plasma triglyceride concentration. | |

| High-fat diet-fed C57BL/6N mice | 0.05% and 0.2% fucoxanthin in diet | 6 weeks | Significantly lowered hepatic lipid content. | |

| High-fat diet-fed C57BL/6N mice | 0.05% and 0.2% fucoxanthin in diet | 6 weeks | Markedly elevated plasma HDL-cholesterol concentrations. | |

| db/db mice | 0.2% and 0.4% fucoxanthin in diet | 6 weeks | Significant reductions in plasma triglyceride and total cholesterol levels. | [8] |

| KK-Ay mice | 0.2% fucoxanthin in diet | 2 weeks | Markedly suppressed hepatic SCD1 mRNA and protein expression. | [9] |

| Mice | 160 nmol fucoxanthin (oral) | Single dose | This compound detected in plasma and tissues. | [10] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects on adipocyte differentiation.

Experimental Protocols

3T3-L1 Preadipocyte Differentiation and this compound Treatment

This protocol outlines the standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes and for treating the cells with this compound.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% calf serum (Growth Medium)

-

DMEM with 10% fetal bovine serum (FBS) (Differentiation Medium)

-

MDI induction cocktail: 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in Differentiation Medium.

-

Insulin medium: 10 µg/mL insulin in Differentiation Medium.

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture 3T3-L1 preadipocytes in Growth Medium until they reach confluence.

-

Two days post-confluence (Day 0), replace the Growth Medium with MDI induction cocktail containing the desired concentrations of this compound or vehicle control.

-

On Day 2, replace the MDI induction medium with Insulin Medium containing this compound or vehicle control.

-

On Day 4, and every two days thereafter, replace the medium with Differentiation Medium containing this compound or vehicle control.

-

Mature adipocytes are typically ready for analysis between Day 8 and Day 10.

Oil Red O Staining for Lipid Accumulation

This protocol describes the staining of intracellular lipid droplets in differentiated 3T3-L1 adipocytes to quantify lipid accumulation.

Materials:

-

Differentiated 3T3-L1 adipocytes in a multi-well plate

-

PBS

-

10% formalin solution

-

Oil Red O working solution (e.g., 0.35% Oil Red O in isopropanol (B130326), diluted with water)

-

Isopropanol (100%)

Procedure:

-

Wash the cells twice with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash the cells with water and then with 60% isopropanol.

-

Allow the cells to dry completely.

-

Add Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature.

-

Wash the cells thoroughly with water until the wash water is clear.

-

Visually inspect and photograph the stained lipid droplets under a microscope.

-

For quantification, elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

-

Measure the absorbance of the eluate at a wavelength of 490-520 nm.

Western Blot Analysis for Protein Expression

This protocol provides a general procedure for analyzing the expression levels of key proteins such as PPARγ and phosphorylated AMPK (p-AMPK) in 3T3-L1 adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PPARγ, anti-p-AMPK, anti-total AMPK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Study in a High-Fat Diet-Induced Obesity Mouse Model

This protocol describes a typical in vivo experiment to evaluate the effects of this compound on lipid metabolism in a diet-induced obesity mouse model.

Materials:

-

Male C57BL/6J mice

-

Normal chow diet

-

High-fat diet (HFD) (e.g., 45-60% of calories from fat)

-

This compound

-

Oral gavage needles

Procedure:

-

Acclimatize the mice for at least one week.

-

Divide the mice into groups: a control group on a normal diet, an HFD control group, and HFD groups treated with different doses of this compound.

-

Induce obesity by feeding the mice the HFD for a specified period (e.g., 8-12 weeks).

-

Administer this compound or vehicle control to the respective groups daily via oral gavage for the duration of the study.

-

Monitor body weight and food intake regularly.

-

At the end of the study, collect blood samples for analysis of plasma lipids (triglycerides, cholesterol) and other metabolic parameters.

-

Harvest tissues such as liver and adipose tissue for histological analysis and measurement of gene and protein expression.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).[11]

Conclusion

This compound demonstrates significant potential as a regulator of lipid metabolism. Its ability to inhibit adipogenesis and lipogenesis, primarily through the downregulation of PPARγ, coupled with its capacity to enhance fatty acid oxidation and thermogenesis via the upregulation of UCP1 and potential activation of AMPK, positions it as a promising candidate for further investigation in the context of obesity and related metabolic disorders. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to design and execute rigorous studies to further elucidate the therapeutic utility of this marine-derived compound. Future research should focus on clinical trials to validate these preclinical findings in human subjects and to establish safe and effective dosages.

References

- 1. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-obesity and anti-diabetic effects of fucoxanthin on diet-induced obesity conditions in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 6. Fucoxanthin Ameliorates Oxidative Stress and Airway Inflammation in Tracheal Epithelial Cells and Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nipro.co.jp [nipro.co.jp]

- 8. content.abcam.com [content.abcam.com]

- 9. mdpi.com [mdpi.com]

- 10. The distribution and accumulation of fucoxanthin and its metabolites after oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of dietary fucoxanthin on cholesterol metabolism in diabetic/obese KK-Ay mice - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Fucoxanthinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of fucoxanthinol, a metabolite of the marine carotenoid fucoxanthin (B1674175). This document details the ultraviolet-visible (UV-Vis) and infrared (IR) spectral characteristics of this compound, offering valuable data for its identification, quantification, and characterization in various research and development settings.

Introduction

This compound is a primary metabolite of fucoxanthin, a xanthophyll abundant in brown seaweeds and diatoms. Following ingestion, fucoxanthin is hydrolyzed to this compound in the gastrointestinal tract, and it is this deacetylated form that is absorbed into the bloodstream. This compound has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-obesity effects. Accurate and reliable analytical methods are paramount for the preclinical and clinical investigation of this promising natural compound. Spectroscopic techniques, particularly UV-Vis and IR spectroscopy, are fundamental tools for the structural elucidation and quantitative analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for the analysis of carotenoids, owing to their extended systems of conjugated double bonds which give rise to characteristic absorption spectra in the visible region.

Absorption Spectrum of this compound